Ammonium o-sulfobenzoic acid

Catalog No.
S734941
CAS No.
6939-89-5
M.F
C7H9NO5S
M. Wt
219.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium o-sulfobenzoic acid

CAS Number

6939-89-5

Product Name

Ammonium o-sulfobenzoic acid

IUPAC Name

azanium;2-sulfobenzoate

Molecular Formula

C7H9NO5S

Molecular Weight

219.22 g/mol

InChI

InChI=1S/C7H6O5S.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3

InChI Key

PJGXSCHDOCZUNR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])S(=O)(=O)O.[NH4+]

Protein Purification and Characterization:

Ammonium o-sulfobenzoic acid is commonly employed in protein purification techniques, particularly in methods like ion-exchange chromatography. Its negatively charged sulfate group interacts with positively charged amino acid residues on the protein surface, facilitating its separation from other molecules in a mixture. This technique is particularly useful for isolating and purifying specific proteins for further analysis [].

Biochemical Research:

Ammonium o-sulfobenzoic acid finds use in various biochemical research applications. It can act as a buffer component in solutions, helping to maintain a stable pH during experiments. Additionally, it can serve as a substrate or inhibitor for specific enzymes, aiding in the study of their activity and function [].

Synthesis of Other Compounds:

Ammonium o-sulfobenzoic acid can be used as a starting material for the synthesis of other organic compounds. For instance, it can be used to prepare o-sulfobenzoic acid, a valuable intermediate in the production of various dyes and pharmaceuticals [].

Ammonium o-sulfobenzoic acid is a chemical compound with the molecular formula C7H9NO5S\text{C}_7\text{H}_9\text{N}\text{O}_5\text{S}. It is categorized as an ammonium salt of o-sulfobenzoic acid, which features a sulfonic acid group attached to the ortho position of a benzoic acid molecule. This compound is notable for its potential applications in various fields, including organic synthesis and materials science.

  • Formation of Anhydrides: It can be converted into o-sulfobenzoic anhydride through dehydration reactions, often involving reagents like phosphorus pentoxide or thionyl chloride .
  • Hydrolysis: The compound can undergo hydrolysis to regenerate o-sulfobenzoic acid, especially under acidic conditions .
  • Oxidation and Reduction: It can also participate in oxidation reactions, where it may be oxidized to form other sulfonated compounds.

The synthesis of ammonium o-sulfobenzoic acid can be achieved through several methods:

  • Hydrolysis of Saccharin: This method involves treating saccharin with concentrated hydrochloric acid, leading to the formation of ammonium o-sulfobenzoic acid .
  • Oxidation of Sulfonates: Another approach includes oxidizing sodium benzaldehyde-o-sulfonate to obtain o-carboxybenzene sulfonate, which is then dehydrated to yield the anhydride form .
  • Direct Neutralization: The neutralization of o-sulfobenzoic acid with ammonium hydroxide can also produce ammonium o-sulfobenzoate directly.

Ammonium o-sulfobenzoic acid has various applications:

  • Dyes and Pigments: It serves as a precursor in the production of dyes and pigments due to its sulfonate group, which enhances solubility and binding properties.
  • Pharmaceuticals: Its derivatives may be used in drug formulations or as intermediates in pharmaceutical synthesis.
  • Material Science: The compound can be utilized in the development of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions through its functional groups .

Interaction studies involving ammonium o-sulfobenzoic acid focus on its behavior in different chemical environments. For instance, it has been examined for its interactions with metal ions in the context of forming stable complexes, which are crucial for applications in catalysis and material science. Moreover, studies on its solubility and stability under various pH conditions provide insights into its practical applications.

Ammonium o-sulfobenzoic acid shares similarities with other sulfonated aromatic compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Ammonium o-sulfobenzoic acidC7H9NO5S\text{C}_7\text{H}_9\text{N}\text{O}_5\text{S}Ammonium salt form; used in dyes and pharmaceuticals
Sodium sulfanilateC6H6NNaO3S\text{C}_6\text{H}_6\text{N}\text{Na}\text{O}_3\text{S}Sodium salt; commonly used as a dye intermediate
Benzenesulfonic acidC6H6O3S\text{C}_6\text{H}_6\text{O}_3\text{S}Simple sulfonated compound; used in detergents
SaccharinC7H5NO3S\text{C}_7\text{H}_5\text{N}\text{O}_3\text{S}Sweetener; related through sulfonate functionality

Uniqueness

Ammonium o-sulfobenzoic acid is unique due to its specific functional groups that enhance solubility and reactivity compared to other similar compounds. Its ammonium salt form allows for different interactions in biological systems and materials science applications.

Ammonium o-sulfobenzoic acid exhibits a complex crystallographic structure characterized by its zwitterionic configuration, where the compound exists as a salt containing both positively charged ammonium ions and negatively charged sulfobenzoate anions [1]. The molecular formula is C₇H₉NO₅S with a molecular weight of 219.22 grams per mole [1] [2]. The compound crystallizes in a monoclinic crystal system with specific unit cell parameters that reflect the intimate association between the ionic components [3].

The zwitterionic nature of ammonium o-sulfobenzoic acid is fundamental to its solid-state architecture [4]. In the crystalline form, the ammonium cation (NH₄⁺) and the o-sulfobenzoate anion (C₇H₅O₅S⁻) are held together through a combination of electrostatic interactions and hydrogen bonding networks [5]. This ionic arrangement results in a melting point range of 274-277°C, which is significantly higher than comparable non-ionic aromatic carboxylic acids [6] [3].

The crystallographic analysis reveals that the sulfobenzoate anion adopts a planar configuration with the sulfonate group positioned ortho to the carboxylate functionality on the benzene ring [7]. This positioning creates a unique electronic environment where both functional groups can participate in coordination and hydrogen bonding interactions [6]. The carboxylate group in the zwitterionic form remains protonated in certain crystalline environments, as evidenced by crystallographic studies of related sulfobenzoic acid derivatives [7] [8].

Crystallographic ParameterValue
Molecular FormulaC₇H₉NO₅S [1]
Molecular Weight219.22 g/mol [1]
Melting Point274-277°C [6]
Crystal SystemMonoclinic [3]
ColorWhite to almost white [6]

The structural characterization demonstrates that the compound can form hydrogen-bonded layer structures where each ammonium ion forms multiple hydrogen bonds with sulfonate oxygen atoms from distinct anion units [9] [10]. This arrangement results in a three-dimensional network of intermolecular interactions that stabilize the crystalline lattice [5].

Quantum Mechanical Studies on Tautomeric Equilibria

Quantum mechanical investigations of ammonium o-sulfobenzoic acid reveal complex tautomeric equilibria involving proton transfer processes between different ionization states [11] [12]. Density functional theory calculations have been employed to understand the electronic structure and tautomeric preferences of sulfobenzoic acid systems [13] [14]. These computational studies indicate that the relative stability of different tautomeric forms depends significantly on the local chemical environment and hydrogen bonding patterns [15] [16].

The tautomeric equilibrium in sulfobenzoic acid derivatives involves primarily the carboxylic acid functionality, which can exist in protonated and deprotonated states [15] [17]. In the case of ammonium o-sulfobenzoic acid, the presence of the ammonium cation influences the electronic distribution and stabilizes certain tautomeric forms through electrostatic interactions [11]. Quantum mechanical calculations reveal that the energy barriers for tautomeric interconversion are typically in the range of 30-50 kilocalories per mole, making these processes thermally accessible at elevated temperatures [12] [16].

The computational analysis of the electronic structure shows that the sulfonate group acts as a strong electron-withdrawing substituent, affecting the acidity of the carboxylic acid group [14]. This electronic effect results in a lower pKa value compared to unsubstituted benzoic acid, facilitating proton transfer processes [17]. The quantum mechanical studies also reveal that the ortho positioning of the sulfonate group creates intramolecular interactions that can stabilize specific conformational arrangements [18].

Quantum Mechanical ParameterCalculated Value
Tautomerization Barrier30-50 kcal/mol [12] [16]
Electronic Energy Difference-16 to -18 kcal/mol [16]
Preferred TautomerKeto form [16]
Computational MethodDensity Functional Theory [13]

Molecular orbital calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the electron-withdrawing effects of both the sulfonate and carboxylate groups [19]. These electronic properties affect the compound's reactivity and its ability to participate in hydrogen bonding networks [11].

Comparative Analysis of Ammonium vs. Metal Salt Derivatives

The structural and chemical properties of ammonium o-sulfobenzoic acid differ significantly from its metal salt counterparts, particularly sodium, potassium, and silver derivatives [20] [21]. Metal salt derivatives of o-sulfobenzoic acid typically exhibit higher coordination numbers and more complex three-dimensional framework structures due to the ability of metal cations to form coordinate covalent bonds [20] [21].

Silver and copper derivatives of sulfobenzoic acids demonstrate extensive metal-sulfonate bonding patterns, where the metal ions coordinate directly to sulfonate oxygen atoms [20]. In contrast, ammonium o-sulfobenzoic acid relies primarily on hydrogen bonding and electrostatic interactions for structural stability [5]. This fundamental difference results in distinct crystallographic arrangements and physical properties between ammonium and metal salt forms [21].

The thermal stability of ammonium o-sulfobenzoic acid is generally lower than that of alkali metal derivatives [21] [22]. While the ammonium salt decomposes at temperatures around 274-277°C, corresponding sodium and potassium salts typically exhibit higher decomposition temperatures due to stronger ionic bonding [2] [21]. The coordination environments in metal salt derivatives also allow for the formation of polymeric structures with enhanced thermal stability [20].

Derivative TypeCoordination ModeThermal StabilityStructure Type
Ammonium SaltHydrogen bonding [5]274-277°C [6]Molecular ionic [5]
Sodium SaltIonic bonding [21]>300°C [21]Extended ionic [21]
Silver SaltCoordinate bonding [20]Variable [20]Polymeric framework [20]
Copper SaltCoordinate bonding [20]>250°C [20]Layered structure [20]

Solubility characteristics also vary significantly between ammonium and metal salt derivatives [23]. The ammonium salt generally exhibits moderate solubility in polar solvents due to its ability to form hydrogen bonds with solvent molecules [22]. Metal salt derivatives often show different solubility patterns depending on the specific metal cation and its hydration characteristics [23].

Hydrogen Bonding Networks in Solid-State Architecture

The solid-state architecture of ammonium o-sulfobenzoic acid is dominated by extensive hydrogen bonding networks that involve both the ammonium cation and the sulfobenzoate anion [5] [24]. Each ammonium ion typically forms four distinct hydrogen bonds with neighboring sulfonate and carboxylate oxygen atoms, creating a three-dimensional supramolecular framework [9] [10].

The hydrogen bonding patterns in ammonium o-sulfobenzoic acid follow specific geometric criteria, with nitrogen-hydrogen to oxygen bond distances typically ranging from 2.6 to 2.9 angstroms [25] [24]. The angular arrangements of these hydrogen bonds approximate linear geometries with angles between 160 and 180 degrees, indicating strong hydrogen bonding interactions [25] [26].

The sulfonate group acts as a multidentate hydrogen bond acceptor, with its three oxygen atoms capable of participating in hydrogen bonding interactions simultaneously [24] [27]. This multiplicity of hydrogen bonding sites allows for the formation of complex network topologies that contribute to the high melting point and crystalline stability of the compound [26]. The carboxylate group, when protonated, can also participate as both a hydrogen bond donor and acceptor [24].

Hydrogen Bond TypeDistance Range (Å)Angle Range (°)Strength
N-H···O(sulfonate)2.6-2.9 [25]160-180 [25]Strong [26]
N-H···O(carboxylate)2.7-3.0 [24]155-175 [24]Strong [5]
O-H···O(intermolecular)2.8-3.1 [24]150-170 [24]Moderate [24]

The hydrogen bonding networks result in the formation of layered structures where cations and anions alternate in regular patterns [5] [10]. These layers are interconnected through additional hydrogen bonding interactions, creating a robust three-dimensional architecture that accounts for the compound's chemical stability and crystalline properties [26]. The network topology can be described using graph set notation, which provides a systematic method for analyzing the connectivity patterns in hydrogen-bonded systems [27].

Physical Description

White solid, soluble in water; [MSDSonline]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

219.02014356 g/mol

Monoisotopic Mass

219.02014356 g/mol

Heavy Atom Count

14

Related CAS

632-25-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6939-89-5

General Manufacturing Information

Benzoic acid, 2-sulfo-, ammonium salt (1:1): INACTIVE

Dates

Modify: 2023-08-15

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